4-Bromo-3-nitro-1H-pyrazole

Catalog No.
S667419
CAS No.
89717-64-6
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitro-1H-pyrazole

In kinase inhibitor programs, synthetic routes often stall due to unselective functionalization or harsh N-alkylation conditions. 4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) eliminates these bottlenecks: • C4-Br enables direct Suzuki/Buchwald couplings without pre-halogenation. • C3-NO2 withdraws electrons, enabling mild carbonate-based N-alkylation vs. strong bases. • Selective reduction to 3-amino-4-bromo-1H-pyrazole for pyrazolo[3,4-d]pyrimidine cyclization. Procure multi-gram quantities with assured batch consistency for library synthesis and scale-up.

CAS Number

89717-64-6

Product Name

4-Bromo-3-nitro-1H-pyrazole

IUPAC Name

4-bromo-5-nitro-1H-pyrazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)[N+](=O)[O-]

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]

The exact mass of the compound 4-Bromo-3-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-3-nitropyrazole, 3-Nitro-4-bromo-1H-pyrazole, 4-Bromo-3-nitro-1H-pyrazole, 4-Bromo-3-nitro-pyrazole

Purity

≥97%

Package Size

1 g, 5 g, 25 g, 100 g

4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) is a highly functionalized heterocyclic building block essential for advanced pharmaceutical synthesis and agrochemical development. Characterized by a pyrazole core substituted with a bromine atom at the C4 position and a nitro group at the C3 position, this compound serves as a bifunctional precursor. The C4-bromo handle is optimized for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the C3-nitro group acts both as a strong electron-withdrawing moiety that modulates the N-H acidity and as a reducible precursor to 3-amino pyrazoles. Its predictable reactivity profile makes it a priority procurement choice for scaling up complex kinase inhibitors and fused bicyclic scaffolds [1].

Research Fit

Dual orthogonal handles (Br and NO₂) enable sequential functionalization strategies
Suitable for Pd-catalyzed cross-coupling and C–H activation workflows
Enables catalyst-free N-alkylation with reported high N1-regioselectivity

Substituting 4-Bromo-3-nitro-1H-pyrazole with simpler analogs like 3-nitro-1H-pyrazole or 4-bromo-1H-pyrazole fundamentally disrupts established synthetic routes. 3-Nitro-1H-pyrazole lacks the essential C4-halogen handle, rendering direct palladium-catalyzed cross-coupling impossible without additional, low-yielding halogenation steps. Conversely, 4-bromo-1H-pyrazole lacks the C3-nitro group, which not only removes the capability for downstream reduction to an amine but also drastically increases the pKa of the pyrazole N-H bond. This shift in acidity necessitates the use of hazardous, strong bases (like sodium hydride) for N-alkylation, whereas 4-bromo-3-nitro-1H-pyrazole can be cleanly alkylated using mild carbonate bases, ensuring higher reproducibility and compatibility with base-sensitive functional groups in scaling environments [1].

Substitution Risk

Halogen analogue mismatch
4-chloro or 4-iodo derivatives may shift cross-coupling reactivity and regioselectivity profiles.
Missing orthogonality
3-nitropyrazole lacks the bromine handle, limiting sequential functionalization and convergent routes.
Positional isomer effect
5-nitropyrazole isomers may exhibit different electronic properties and biological activity context.

Enhanced N-H Acidity for Mild N-Alkylation

The presence of the strongly electron-withdrawing C3-nitro group significantly lowers the pKa of the pyrazole N-H bond compared to non-nitrated analogs. While 4-bromo-1H-pyrazole exhibits a pKa of approximately 13.6, the pKa of 4-bromo-3-nitro-1H-pyrazole is reduced to the 7.0–9.8 range. This >4 unit pKa shift allows for efficient N-alkylation using mild bases such as potassium carbonate (K2CO3) in DMF at 85 °C, achieving high yields without the need for aggressive reagents like NaH required by the comparator[1].

Evidence DimensionPyrazole N-H pKa and required alkylation base
Target Compound DatapKa ~7.0–9.8; alkylation viable with mild K2CO3
Comparator Or Baseline4-bromo-1H-pyrazole (pKa ~13.6; requires strong bases like NaH)
Quantified Difference>4 pKa unit reduction enabling mild base compatibility
ConditionsN-alkylation in DMF at 85 °C

Enables safer, more reproducible scale-up of N-alkylated intermediates by avoiding moisture-sensitive, highly reactive bases.

N1 Regioselectivity
Class-level
N1/N2 >99.9:1
Yield >90% (Michael addition)
Supports single-isomer N-alkylation without isomer separation
Catalyst-free protocol reported; confirm with your electrophile

Direct C4-Functionalization via Palladium Catalysis

Procurement of 4-bromo-3-nitro-1H-pyrazole provides a direct, process-ready halogen handle for Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position. In contrast, using 3-nitro-1H-pyrazole as a baseline requires an initial, often unselective bromination step that reduces overall yield and increases process time. The C4-bromo target compound successfully undergoes direct cross-coupling with arylboronic acids, yielding >60-80% of C4-arylated products in a single step, streamlining the synthesis of multi-substituted pyrazole cores [1].

Evidence DimensionSteps to C4-arylation
Target Compound Data1 step (direct Suzuki coupling, >60% yield)
Comparator Or Baseline3-nitro-1H-pyrazole (2 steps: bromination then coupling, lower overall yield)
Quantified DifferenceEliminates 1 synthetic step; prevents yield loss from unselective halogenation
ConditionsPalladium-catalyzed cross-coupling with arylboronic acids

Reduces synthetic steps and improves overall yield in the manufacturing of C4-functionalized pyrazole APIs.

Cross-Coupling Reactivity
Cross-study comparable
4-Br/3-NO₂ Expected high reactivity
Unsubstituted analogue Requires harsher conditions
May enable milder direct arylation conditions
Inferred from analogous systems; validate with your catalyst

Hydrogen Bonding in Kinase Allosteric Pockets

In the development of Type III RIPK1 kinase inhibitors, the specific 4-bromo-3-nitro-1H-pyrazole moiety acts as an essential hinge-binding equivalent. Structural studies demonstrate that this exact substitution pattern forms two critical hydrogen bonds with the Asp156 residue of the RIPK1 kinase, anchoring the molecule and directing adjacent hydrophobic groups into the allosteric pocket. Substitution with generic pyrazoles or analogs lacking the nitro/bromo combination results in a loss of these specific contacts, drastically reducing the nanomolar inhibitory potency observed with the target compound [1].

Evidence DimensionHydrogen bond formation with RIPK1 Asp156
Target Compound DataForms 2 specific hydrogen bonds
Comparator Or BaselineUnsubstituted or mono-substituted pyrazoles (fails to form dual bonds)
Quantified DifferenceEnables nanomolar IC50 potency through precise allosteric anchoring
ConditionsRIPK1 kinase allosteric pocket binding assay

Validates the compound as a non-negotiable building block for specific, high-potency kinase inhibitor scaffolds.

H2 Antagonist Context
Class-level
Derivative 9a: 6× famotidine potency (in vitro)
Supports 3-nitropyrazole scaffold for H2 antagonist research
Derivative data; source to verify; not from building block itself
Orthogonal Handles
Class-level
Two handles: Br (cross-coupling), NO₂ (reduction/functionalization)
Enables convergent, step-efficient synthetic routes
Mono-substituted analogues offer only one reactive handle

Synthesis of Type III Kinase Inhibitors

Directly leveraging its ability to form dual hydrogen bonds with key kinase residues (e.g., Asp156 in RIPK1), this compound is heavily procured as a starting material for allosteric kinase inhibitors. The nitro group and bromo handle provide the exact steric and electronic properties needed for nanomolar target engagement [1].

Fused Pyrazolo-Pyrimidine Precursor

The compound is an ideal precursor for bicyclic systems. The C3-nitro group can be selectively reduced to an amine, providing a 3-amino-4-bromo-1H-pyrazole intermediate. This adjacent amine-halide motif is perfectly set up for cyclization reactions to form pyrazolo[3,4-d]pyrimidines, common in oncology drug discovery [2].

Late-Stage Diversification via Cross-Coupling

Due to the high reactivity of the C4-bromo position, industrial chemists procure this building block to perform late-stage Suzuki or Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries with varied C4-aryl or heteroaryl substituents while keeping the pyrazole core intact [3].

Application Fit

Application
Selection Property
Validation Focus
Late-stage drug diversification via N-alkylation
N1-regioselective alkylation profile
Isomer ratio and yield with target electrophile
Diarylpyrazole synthesis by tandem C–H activation
4-Br handle for Pd-catalyzed cross-coupling
Coupling efficiency with specific aryl bromide
H2-receptor antagonist research
3-nitropyrazole core as pharmacophore starting point
In vitro H2 receptor assay potency of derived compounds
Agrochemical intermediate synthesis
Dual orthogonal handles (Br and NO₂)
Sequential derivatization yield and purity

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-nitro-1H-pyrazole

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